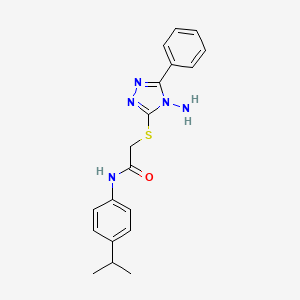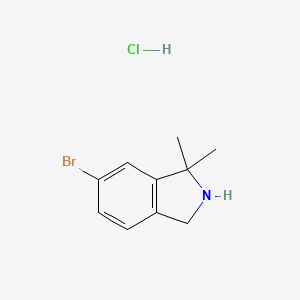
6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (6-BrDIDH-HCl) is an organic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. 6-BrDIDH-HCl has been used in a variety of experiments to investigate the properties of various compounds and to explore new areas of scientific research.
Applications De Recherche Scientifique
Synthesis and Spin Trapping Properties
- 1,1-dimethyl-3-(trifluoromethyl)-1H-isoindole N-oxide, a compound related to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, has been synthesized and shown to function effectively as a spin trap reagent, providing stable ESR signals in radical studies (Hatano et al., 2010).
Bromination in Chemical Synthesis
- Dimethyl indole-2,3-dicarboxylate, when treated with bromine, yields 5-bromoindole and 6-bromoindole derivatives, indicating the use of bromination in diversifying indole derivatives (Miki et al., 2006).
Synthesis and Characterization in Organic Chemistry
- The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, structurally similar to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, shows its relevance in the synthesis of compounds with potential biological activities (Asheri et al., 2016).
Precursors to Chlorin and Bacteriochlorin
- Bromo-substituted hydrodipyrrins, closely related to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, are used as precursors in the synthesis of bromo-chlorins and bromo-bacteriochlorins for diverse molecular designs (Krayer et al., 2009).
Propriétés
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)9-5-8(11)4-3-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQZPSUJEMWYRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C=CC(=C2)Br)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


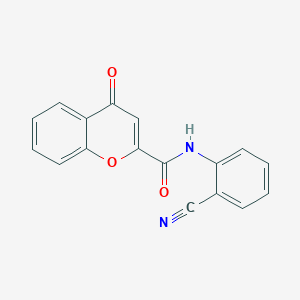
![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)
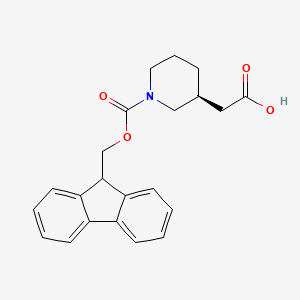
![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)
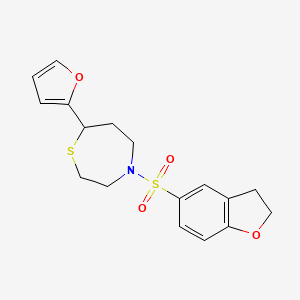

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

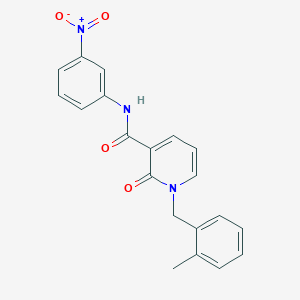
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
